molecular formula C6H11ClFNO2 B2752160 2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride CAS No. 2219353-68-9

2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride

Cat. No.: B2752160
CAS No.: 2219353-68-9
M. Wt: 183.61
InChI Key: HHHUTVKCHWFLAS-JBUOLDKXSA-N
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Description

2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom at the 4-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the acetic acid moiety. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by selective fluorination and subsequent functionalization to introduce the acetic acid group. The reaction conditions often include the use of specific catalysts and reagents to ensure high yield and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to streamline the synthesis process and ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the acetic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
  • (2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

2-((2R,4R)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride is unique due to the presence of the fluorine atom at the 4-position of the pyrrolidine ring, which imparts distinct physicochemical properties and biological activity compared to its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2-[(2R,4R)-4-fluoropyrrolidin-2-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-4-1-5(8-3-4)2-6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHUTVKCHWFLAS-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CC(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CC(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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